molecular formula C16H13FN2O2S B2852007 2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912770-42-4

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2852007
CAS No.: 912770-42-4
M. Wt: 316.35
InChI Key: KHOABOQKMNHLBJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-nitrotoluene, which is then subjected to oxidation using potassium permanganate. The resulting product undergoes chlorination with thionyl chloride, followed by amination with methylamine, and finally, reduction using palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Palladium on carbon (Pd/C) is used for catalytic hydrogenation.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxygenated derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOABOQKMNHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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